molecular formula C19H20N4O2 B2927704 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1798024-50-6

2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2927704
CAS No.: 1798024-50-6
M. Wt: 336.395
InChI Key: MAJITOLSTMZAHG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1798024-50-6) is a synthetic small molecule with a molecular formula of C19H20N4O2 and a molecular weight of 336.4 g/mol . This compound features a complex structure that incorporates both indole and pyridazine heterocyclic systems, linked through a piperidine-ethanone core, making it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds containing indole and related azaheterocycle motifs are of significant research interest due to their wide range of potential biological activities . Recent scientific literature suggests that structurally analogous indolyl derivatives exhibit promising antibacterial properties , including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, such compounds are being investigated for their role in the inhibition of bacterial biofilm formation , a key factor in antibiotic resistance, and for their potential antiproliferative effects against various cancer cell lines in preclinical studies . The molecular architecture of this compound, particularly the pyridazin-3-yloxy moiety, makes it a compelling candidate for research into novel therapeutic agents and for probing biological mechanisms. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(12-14-13-20-17-5-2-1-4-16(14)17)23-10-7-15(8-11-23)25-18-6-3-9-21-22-18/h1-6,9,13,15,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJITOLSTMZAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the construction of natural products and pharmaceuticals.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated that this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(1H-Indol-3-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethanone
  • CAS Number : 1798024-50-6
  • Molecular Formula : C₁₉H₂₀N₄O₂
  • Molecular Weight : 336.4 g/mol
  • Structural Features: The compound consists of an indole-3-yl moiety linked via an ethanone group to a piperidine ring substituted with a pyridazin-3-yloxy group. Its Smiles notation is O=C(Cc1c[nH]c2ccccc12)N1CCC(Oc2cccnn2)CC1 .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting structural variations and their implications:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Unique Features
2-(1H-Indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Pyridazin-3-yloxy on piperidine C₁₉H₂₀N₄O₂ 336.4 Pyridazine oxygen enhances polarity; potential for hydrogen bonding.
1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone Unsubstituted piperidine C₁₅H₁₈N₂O 242.32 Simpler structure; lacks heteroaromatic substitution, reducing molecular weight.
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone Ethanone directly links indole and piperidine C₁₅H₁₈N₂O 242.32 Conformational flexibility due to ethanone spacer; no oxygenated substituents.
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl on piperazine; methyl on indole C₂₉H₂₉N₃O 435.57 Bulky benzhydryl group increases lipophilicity; methyl may enhance metabolic stability.
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone Iodophenylsulfonyl on indole; pyridinylpiperazine C₂₅H₂₃IN₄O₃S 586.44 Sulfonyl group improves solubility; iodine adds steric bulk and potential radioimaging utility.

Physicochemical and ADME Profiles

  • Polarity and Solubility : The pyridazine ring introduces two additional nitrogen atoms, increasing polarity compared to analogs with phenyl or pyridine substituents. This may improve aqueous solubility but reduce blood-brain barrier permeability.
  • Metabolic Stability : Bulky substituents (e.g., benzhydryl in ) hinder cytochrome P450 metabolism, whereas the target compound’s pyridazine group could undergo oxidation or conjugation, requiring further metabolic studies.

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a novel organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities, along with a piperidine ring and a pyridazine derivative. The structural formula can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

Antimicrobial Properties

Recent studies have indicated that derivatives of indole and piperidine possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. A study reported that certain piperidine derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The indole structure is often associated with anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation and promote apoptosis in hypopharyngeal tumor cells . The mechanism involves the modulation of key proteins involved in cell cycle regulation.

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for some related compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It potentially inhibits enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
  • Signal Transduction Pathways : It may influence pathways related to apoptosis and cell survival, particularly in cancer cells.

Case Studies

StudyFindings
Study 1Investigated the antimicrobial activity of related piperidine derivatives; found significant inhibition against Gram-positive bacteria.
Study 2Assessed the anticancer effects on various cell lines; demonstrated a dose-dependent increase in apoptosis markers.
Study 3Evaluated anti-inflammatory potential via COX inhibition assays; showed IC50 values comparable to standard anti-inflammatory drugs.

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